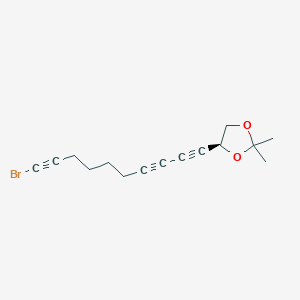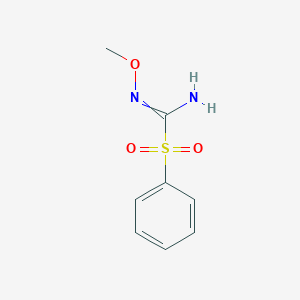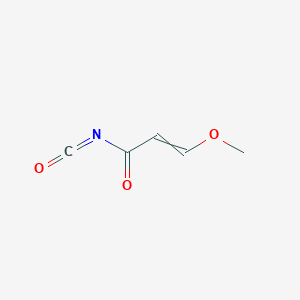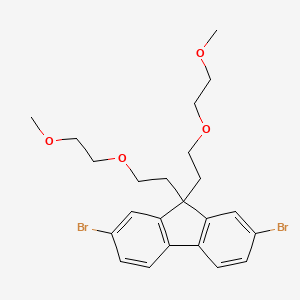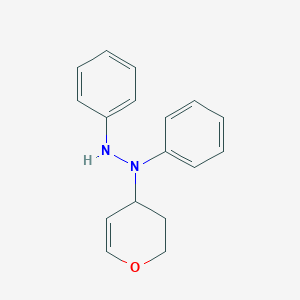![molecular formula C19H26OSi B12552019 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol CAS No. 143590-68-5](/img/structure/B12552019.png)
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methyl group attached to a phenol ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol typically involves the reaction of phenol with tert-butyl bromide and dimethyl(phenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like dimethylaminopyridine (DMAP) or imidazole. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and silyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in drug development and as an antioxidant.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, while the silyl group provides steric protection and enhances stability. These interactions influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4,6-dimethylphenol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
tert-Butyldiphenylsilyl: Used as a protecting group for alcohols but lacks the phenolic functionality.
2,4-Dimethyl-6-tert-butylphenol: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is unique due to the combination of the tert-butyl, dimethyl(phenyl)silyl, and methyl groups on the phenol ring. This unique structure imparts enhanced stability, reactivity, and versatility, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
143590-68-5 |
|---|---|
Molekularformel |
C19H26OSi |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-tert-butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol |
InChI |
InChI=1S/C19H26OSi/c1-14-12-16(19(2,3)4)18(20)17(13-14)21(5,6)15-10-8-7-9-11-15/h7-13,20H,1-6H3 |
InChI-Schlüssel |
KGFRRVHVWSZDKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[Si](C)(C)C2=CC=CC=C2)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
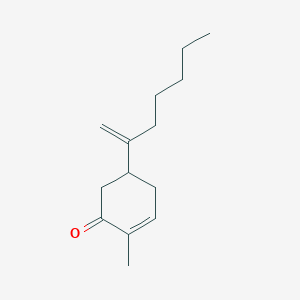

![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
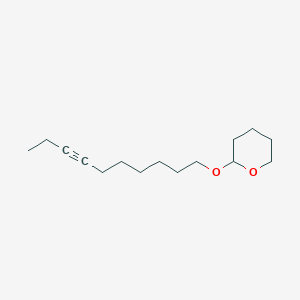
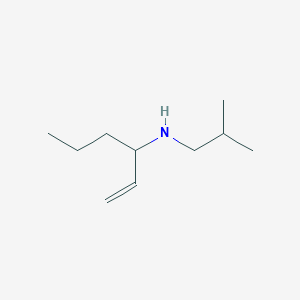


![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
